molecular formula C17H11ClN6O3 B2932783 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893914-01-7

3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2932783
CAS RN: 893914-01-7
M. Wt: 382.76
InChI Key: YSSCOGDAKOAMMP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolo[4,5-d]pyrimidin-7-one core, with the 4-chlorophenyl and 4-nitrophenylmethyl groups attached at the 3 and 6 positions, respectively. The presence of the nitro group could introduce some polarity into the molecule, and the aromatic rings would contribute to the compound’s stability and possibly its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, the chloro group, and the aromatic rings. The nitro group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack. The chloro group might also be susceptible to substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could increase the compound’s polarity, potentially affecting its solubility in various solvents. The aromatic rings could contribute to the compound’s stability .

Scientific Research Applications

Synthesis and Characterization

The compound 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one belongs to a class of chemicals that can be synthesized through various chemical reactions involving heterocyclic compounds. Research into similar compounds has shown that they can be produced through reactions involving a variety of reagents, leading to the formation of novel pyrimidine, triazolo[1,5-a]pyrimidine, and other heterocyclic derivatives. These processes often explore the antimicrobial activities of the synthesized compounds, providing insights into their potential applications in medicinal chemistry (El-Agrody et al., 2001), (Lahmidi et al., 2019).

Antimicrobial Activity

Studies have demonstrated that derivatives similar to 3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one exhibit significant antimicrobial activity. For instance, specific pyrimidine and triazolo[1,5-a]pyrimidine compounds have been evaluated for their effectiveness against various microbial strains, highlighting their potential as antimicrobial agents. This is evidenced by their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further pharmacological and toxicological study (Medwid et al., 1990), (Abdel-Monem, 2010).

Anti-tumor and Anticancer Activity

Further research into compounds of this class has shown promising anti-tumor and anticancer activities. A novel protocol for the synthesis of functionalized triazolo[1,5-a]pyrimidines demonstrated potent anti-tumor effects on various cancer cells, including melanoma and prostate cancer cells. The mechanism of action involves the induction of cellular apoptosis and inhibition of the epithelial-to-mesenchymal transition process, suggesting that these compounds could serve as promising drugs for cancer therapy (Safari et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. The presence of the nitro group could make the compound potentially explosive under certain conditions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties in more detail. Such studies could provide valuable information for the development of new drugs or other useful compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O3/c18-12-3-7-13(8-4-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-1-5-14(6-2-11)24(26)27/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSCOGDAKOAMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

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